CYP3A4 Inhibition: Comparable Potency to Clinical Azole Inhibitors
1-Methyl-1H-benzimidazol-4-ol inhibits human CYP3A4 with an IC₅₀ of 233 nM, placing its potency within the range of the clinically used azole antifungal ketoconazole, which exhibits CYP3A4 IC₅₀ values between 40 nM and 500 nM (reported 250 nM in head-to-head assays) [1][2]. This demonstrates that the compound, despite its simple structure, achieves inhibition comparable to a marketed drug, suggesting utility as a probe for CYP3A4-mediated drug–drug interaction studies.
| Evidence Dimension | CYP3A4 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | Ketoconazole: 40–500 nM (IC₅₀ range); 250 nM in direct comparative assay |
| Quantified Difference | Target compound IC₅₀ is 0.93× the 250 nM comparator value (within assay variability) |
| Conditions | Recombinant human CYP3A4 expressed in insect supersomes; midazolam 1'-hydroxylation assay |
Why This Matters
This quantifies the compound's potential as a cost-effective CYP3A4 inhibitor tool for in vitro metabolism studies, offering similar potency to a clinical comparator without requiring a complex synthetic route.
- [1] BindingDB. BDBM50568243 CYP3A4 IC₅₀ = 233 nM. ChEMBL4846752. View Source
- [2] Lamb DC, et al. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents. Chem Biol Interact. 2000;125(3):165-175. View Source
